2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide
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Description
2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide is a useful research compound. Its molecular formula is C23H22N8O6 and its molecular weight is 506.479. The purity is usually 95%.
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Scientific Research Applications
1. Hydrazone Derivatives and Anticancer Research
Hydrazone derivatives, like the one incorporated in the mentioned compound, have been extensively studied for their anticancer properties. A study highlighted the synthesis of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which showed significant cytotoxicity against melanoma, breast cancer, and pancreatic cancer cell lines. Such compounds are more cytotoxic against the melanoma cell line, indicating their potential in anticancer therapy (Šermukšnytė et al., 2022).
2. Nitrofuran Derivatives and Antimicrobial Activity
The nitrofuran moiety, as part of this compound, is known for its antimicrobial properties. Research has demonstrated that 5-nitrofuran derivatives can act as bioreductively activated prodrug systems for selective release of drugs in hypoxic solid tumors, showing potential in antimicrobial and anticancer applications (Mahmud et al., 1998).
Properties
IUPAC Name |
2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl]-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O6/c1-28-20-19(21(33)29(2)23(28)34)30(22(26-20)24-13-15-7-4-3-5-8-15)14-17(32)27-25-12-6-9-16-10-11-18(37-16)31(35)36/h3-12,19H,13-14H2,1-2H3,(H,27,32)/p+1/b9-6+,25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDHOXDPUCMKRF-RQTKGAAPSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC(=O)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC(=O)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N8O6+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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